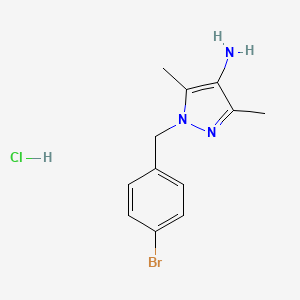

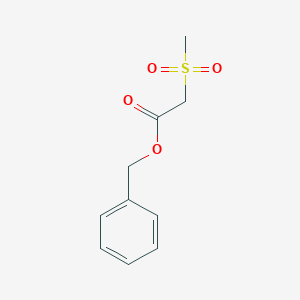

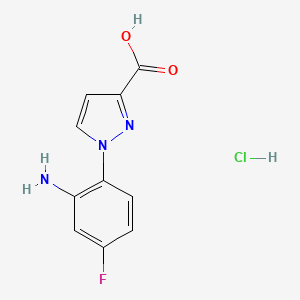

![molecular formula C12H15ClN2O2 B1382199 3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride CAS No. 1803580-99-5](/img/structure/B1382199.png)

3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride” is a complex organic compound. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The dimethylamino group and carboxylic acid group suggest that this compound might have interesting chemical properties and biological activities.

Molecular Structure Analysis

The molecular structure of this compound would include an indole ring, a dimethylamino group, and a carboxylic acid group. The exact structure would depend on the positions of these groups on the ring .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group. These groups could potentially participate in a variety of chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the positions of the functional groups. Generally, compounds with these types of functional groups are solid at room temperature .

科学的研究の応用

Antiviral Activity

- Synthesis and Antiviral Properties : Novel derivatives of 3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride have been synthesized and found to have significant antiviral properties. These compounds are particularly effective against bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus, demonstrating greater efficacy than some existing treatments in models of influenza pneumonia in mice (Ivachtchenko et al., 2015).

Pharmacological Properties

- Preclinical Study of Antiviral Drug Candidates : A preclinical study of ethyl 2-(dimethylaminomethyl)-5-hydroxy-1-methyl-6-(pyridin-3-yl)-1H-indole-3-carboxylate (a derivative) has shown promising results in the prevention and treatment of influenza A. The study covered aspects like drug solubility, stability, metabolic stability, pharmacokinetics, and bioavailability (Ivashchenko et al., 2014).

Chemical Synthesis Techniques

- Efficient Peptide Coupling Method : The compound has been used in an efficient peptide coupling method for conjugated carboxylic acids with methyl ester amino acids hydrochloride, showcasing its utility in the synthesis of various amino acid derivatives (Brunel et al., 2005).

Enzymatic Inhibition

- Allosteric Inhibition of Fructose-1,6-bisphosphatase : A derivative of 3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid has been identified as an allosteric inhibitor of fructose 1,6-bisphosphatase, providing a new approach to inhibiting this enzyme (Wright et al., 2003).

Library Generation and Structural Diversity

- Generation of Structurally Diverse Libraries : The compound has been used in alkylation and ring closure reactions to generate a structurally diverse library of compounds, demonstrating its utility in creating diverse chemical structures (Roman, 2013).

Safety and Hazards

生化学分析

Biochemical Properties

3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride plays a significant role in biochemical reactions, primarily due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to bind with high affinity to multiple receptors, which can influence various biochemical pathways. For instance, it has been observed to interact with enzymes involved in metabolic processes, potentially altering their activity and thus affecting the overall metabolic flux . Additionally, its interaction with proteins can lead to changes in protein conformation and function, further influencing cellular activities .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways by binding to specific receptors on the cell surface, leading to downstream effects on gene expression . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the rates of various metabolic reactions . These interactions can result in changes in cell function, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cell damage or apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, potentially altering the levels of metabolites and the overall metabolic flux . For example, the compound can affect the activity of enzymes involved in amino acid metabolism, leading to changes in the concentrations of specific amino acids and their derivatives . Understanding these metabolic interactions is crucial for elucidating the compound’s biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters, and once inside, it can bind to intracellular proteins that direct its distribution to various organelles . These processes are essential for determining the compound’s cellular effects and overall bioavailability.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and overall biochemical effects.

特性

IUPAC Name |

3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c1-14(2)7-9-6-13-11-5-8(12(15)16)3-4-10(9)11;/h3-6,13H,7H2,1-2H3,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQWQULUOSODQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=CC(=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

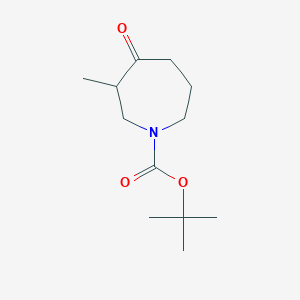

![(2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone](/img/structure/B1382118.png)

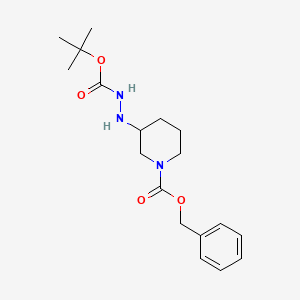

![(3R,5S,8R,9S,10S,13S,14S,17S)-16,16,17-Trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1382122.png)

![2-Bromonaphtho[2,3-b]benzofuran](/img/structure/B1382123.png)

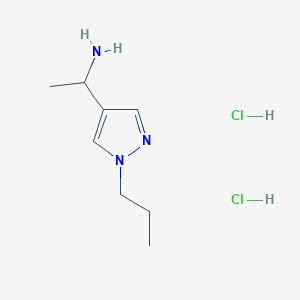

![1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B1382127.png)

![[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methylamine hydrochloride](/img/structure/B1382138.png)